molecular formula C₁₀H₁₅NO₃S B016096 (1R,8R)-11,11-dimethyl-5-oxa-3lambda6-thia-4-azatetracyclo[6.2.1.01,6.04,6]undecane 3,3-dioxide CAS No. 104372-31-8

(1R,8R)-11,11-dimethyl-5-oxa-3lambda6-thia-4-azatetracyclo[6.2.1.01,6.04,6]undecane 3,3-dioxide

Cat. No. B016096
M. Wt: 229.3 g/mol
InChI Key: GBBJBUGPGFNISJ-NCVFYZNSSA-N
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Description

Synthesis Analysis

The synthesis of similar nitrogen-bridged heterocycles and related compounds involves intricate reaction pathways. For example, dimethyl 4-thia-1-azatetracyclo[5.4.0.05,11.06,8]undeca-2,9-diene-5,6-dicarboxylates were prepared through reactions of various 1-pyridinio[(thiocarbonyl)methylide]s and 3-(1-pyridinio)thiophene-2-thiolates, showcasing the complexity of synthesizing such structures (Kakehi et al., 1994).

Molecular Structure Analysis

The molecular structures of these compounds are elucidated using physical and spectral inspections, complemented by mechanistic considerations. For instance, the structure of dimethyl phthalate and thiazole derivatives, obtained through thermolysis of 4-thia-1-azatetracyclo[5.4.0.05,11.06,8]undeca-2,9-diene derivatives, highlights the complexity and the diverse functionalities these molecules can possess (Kakehi et al., 1994).

Chemical Reactions and Properties

These compounds undergo various chemical reactions, including smooth thermolysis, leading to products like dimethyl phthalate and corresponding thiazole derivatives. The reactions are characterized by their efficiency and the formation of structurally diverse products, showcasing the chemical versatility of these molecules (Kakehi et al., 1994).

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis and Structural Characterization : The synthesis and characterization of similar heterocyclic compounds, like dimethyl 4-thia-1-azatetracyclo derivatives, are common research themes. These compounds are synthesized in varying yields and their structures are identified mainly through physical and spectral inspections (A. Kakehi et al., 1994).
  • Crystal Structure and Reactivity : Studies on the synthesis, structure determination, and reactivity of related compounds, such as ethylene-bridged ansa-Bis(DiMeBCOCp)titanium dichlorides, highlight the importance of structural analysis in understanding the chemical properties of such complex molecules (R. L. Halterman et al., 1996).

Applications in Chemistry

  • Preparation for Heterocage Compounds : The preparation of heterocage compounds like 3-methylthio-4-thia-1-azatetracyclo derivatives showcases the use of these compounds in forming complex molecular structures, which are essential in various chemical applications (A. Kakehi & S. Ito, 1993).
  • Synthesis of N-Substituted Derivatives : The synthesis of aminoalkyl derivatives of related azatricycloundecane compounds and their evaluation for cytotoxic activities against human cancer cell lines indicate potential applications in medicinal chemistry and drug discovery (J. Kossakowski & B. Kuran, 2008).

Potential in Drug Development

  • Beta-Lactamase Inhibitor Research : Studies like the characterization of CP-45,899, a beta-lactamase inhibitor, suggest that similar compounds may have applications in extending the antibacterial spectrum of beta-lactams, contributing significantly to antibiotic research (A. R. English et al., 1978).

Miscellaneous Applications

  • Alkaline Degradation Studies : Research on the alkaline degradation of tetraazahomoadamantane derivatives, which includes compounds similar to the one , highlights the broader chemical properties and potential applications in various chemical processes (J. Kang et al., 1973).

properties

IUPAC Name

(1R,8R)-11,11-dimethyl-5-oxa-3λ6-thia-4-azatetracyclo[6.2.1.01,6.04,6]undecane 3,3-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO3S/c1-8(2)7-3-4-9(8)6-15(12,13)11-10(9,5-7)14-11/h7H,3-6H2,1-2H3/t7-,9-,10?,11?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBBJBUGPGFNISJ-JRNSMZEGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC13CS(=O)(=O)N4C3(C2)O4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@@H]2CC[C@@]13CS(=O)(=O)N4C3(C2)O4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,8R)-11,11-dimethyl-5-oxa-3lambda6-thia-4-azatetracyclo[6.2.1.01,6.04,6]undecane 3,3-dioxide

CAS RN

104372-31-8
Record name 11,11-dimethyl-5-oxa-3-thia-4-azatetracyclo[6.2.1.01,6.04,6]undecane-3,3-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.226.396
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1R,8R)-11,11-dimethyl-5-oxa-3lambda6-thia-4-azatetracyclo[6.2.1.01,6.04,6]undecane 3,3-dioxide
Reactant of Route 2
(1R,8R)-11,11-dimethyl-5-oxa-3lambda6-thia-4-azatetracyclo[6.2.1.01,6.04,6]undecane 3,3-dioxide
Reactant of Route 3
(1R,8R)-11,11-dimethyl-5-oxa-3lambda6-thia-4-azatetracyclo[6.2.1.01,6.04,6]undecane 3,3-dioxide
Reactant of Route 4
(1R,8R)-11,11-dimethyl-5-oxa-3lambda6-thia-4-azatetracyclo[6.2.1.01,6.04,6]undecane 3,3-dioxide
Reactant of Route 5
(1R,8R)-11,11-dimethyl-5-oxa-3lambda6-thia-4-azatetracyclo[6.2.1.01,6.04,6]undecane 3,3-dioxide
Reactant of Route 6
(1R,8R)-11,11-dimethyl-5-oxa-3lambda6-thia-4-azatetracyclo[6.2.1.01,6.04,6]undecane 3,3-dioxide

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